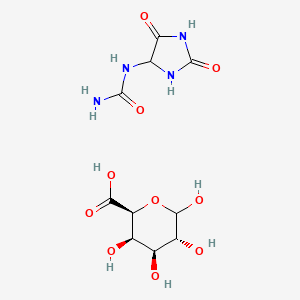

Allantoin Galacturonic Acid

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.C4H6N4O3/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;5-3(10)6-1-2(9)8-4(11)7-1/h1-4,6-9,12H,(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)/t1-,2+,3+,4-,6?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFWIZFONLVPKL-KSSASCOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199206 | |

| Record name | Allantoin galacturonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5119-24-4 | |

| Record name | Allantoin galacturonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allantoin galacturonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Allantoin Galacturonic Acid Complex: A Technical Guide

Disclaimer: The following technical guide is a hypothetical protocol and characterization profile for the Allantoin (B1664786) Galacturonic Acid complex. As of the latest literature review, no specific scholarly articles detailing the synthesis and comprehensive characterization of this particular complex have been identified. The methodologies and expected data presented herein are extrapolated from the known chemistry of allantoin, galacturonic acid, and documented procedures for synthesizing other allantoin complexes and salts. This guide is intended for research and development professionals and should be adapted and validated experimentally.

Introduction

Allantoin is a diureide of glyoxylic acid with well-established skin-soothing, moisturizing, and healing properties.[1][2][3] Galacturonic acid, a primary component of pectin, is a sugar acid known for its gelling and stabilizing properties in various applications. The complex of allantoin and galacturonic acid is utilized in the cosmetics industry as a skin-conditioning agent.[4] This technical guide outlines a proposed methodology for the synthesis of an Allantoin Galacturonic Acid complex and the analytical techniques for its characterization.

Proposed Synthesis of Allantoin Galacturonic Acid Complex

The synthesis of allantoin complexes often involves the reaction of allantoin with a corresponding acid or a salt thereof.[5][6] Two plausible methods for the synthesis of an Allantoin Galacturonic Acid complex are proposed below: a direct reaction and a salt metathesis reaction.

Proposed Synthesis Method 1: Direct Reaction in Solution

This method is based on the direct acid-base reaction between allantoin and galacturonic acid in an aqueous medium.

Experimental Protocol:

-

Dissolution of Reactants:

-

In a reaction vessel, dissolve D-galacturonic acid monohydrate in deionized water with gentle heating (approximately 40-50 °C) to create a saturated or near-saturated solution.

-

In a separate vessel, dissolve allantoin in hot deionized water (approximately 70-80 °C). Allantoin has limited solubility in cold water but is more soluble in hot water.[1]

-

-

Reaction:

-

Slowly add the hot allantoin solution to the galacturonic acid solution with continuous stirring. An equimolar ratio of allantoin to galacturonic acid is recommended as a starting point.

-

Maintain the temperature of the reaction mixture at around 50-60 °C and continue stirring for 2-4 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote precipitation of the complex.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at a temperature not exceeding 60 °C to prevent degradation.

-

Proposed Synthesis Method 2: Salt Metathesis Reaction

This approach involves the in-situ formation of an allantoin salt followed by reaction with a soluble salt of galacturonic acid.

Experimental Protocol:

-

Preparation of Sodium Allantoinate:

-

Dissolve allantoin in an aqueous solution containing an equimolar amount of sodium hydroxide (B78521) at room temperature with stirring.

-

-

Preparation of a Soluble Galacturonate Salt:

-

In a separate vessel, dissolve D-galacturonic acid monohydrate in deionized water and neutralize it with a suitable base (e.g., sodium hydroxide) to form sodium galacturonate.

-

-

Reaction:

-

Slowly add the sodium galacturonate solution to the sodium allantoinate solution with constant stirring.

-

Adjust the pH of the mixture to be slightly acidic (pH 5-6) with a dilute acid (e.g., acetic acid) to facilitate the formation of the complex.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Isolate the precipitate by vacuum filtration.

-

Wash the product with cold deionized water.

-

Dry the complex under vacuum at a temperature below 60 °C.

-

Proposed Characterization Methods

The successful formation of the Allantoin Galacturonic Acid complex can be confirmed through various analytical techniques. The characterization would focus on identifying interactions between the two molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to identify the functional groups present in the complex and to observe shifts in their characteristic absorption bands upon complexation, indicating molecular interactions.

Experimental Protocol:

-

Acquire the FTIR spectra of allantoin, galacturonic acid, and the synthesized complex in the range of 4000-400 cm⁻¹ using the KBr pellet method or an ATR accessory.

Expected Observations:

-

Allantoin Spectrum: Characteristic peaks for N-H stretching, C=O stretching (from both the ureido group and the imidazolidine (B613845) ring), and C-N stretching.

-

Galacturonic Acid Spectrum: A broad O-H stretching band, C=O stretching from the carboxylic acid, and C-O stretching vibrations.

-

Complex Spectrum:

-

Shifts in the C=O and N-H stretching bands of allantoin, suggesting hydrogen bonding or salt formation with the carboxylic acid group of galacturonic acid.

-

Changes in the O-H and C=O stretching bands of galacturonic acid. The carboxylate anion (COO⁻) symmetric and asymmetric stretching bands may appear, indicating deprotonation of the carboxylic acid.

-

| Functional Group | Allantoin Wavenumber (cm⁻¹) (Approximate) | Galacturonic Acid Wavenumber (cm⁻¹) (Approximate) | Expected Shift in Complex |

| O-H Stretch (acid) | - | 3500-2500 (broad) | Broadening or shifting due to hydrogen bonding with allantoin. |

| N-H Stretch | 3450-3100 | - | Broadening and shifting, indicating involvement in hydrogen bonding. |

| C=O Stretch (acid) | - | ~1730 | Disappearance or significant weakening, with the appearance of carboxylate stretches (~1610 and ~1400 cm⁻¹).[7] |

| C=O Stretch (ring/urea) | 1780-1660 | - | Shifting to lower wavenumbers due to hydrogen bonding. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the protons and carbons in the complex.

Experimental Protocol:

-

Dissolve allantoin, galacturonic acid, and the synthesized complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

Expected Observations:

-

¹H NMR:

-

Shifts in the chemical shifts of the N-H protons of allantoin and the O-H proton of the carboxylic acid of galacturonic acid, indicating their involvement in the interaction.

-

Changes in the chemical shifts of protons adjacent to the sites of interaction.

-

-

¹³C NMR:

-

A shift in the resonance of the carboxyl carbon of galacturonic acid upon deprotonation and complex formation.

-

Shifts in the carbonyl carbons of allantoin.

-

| Compound | ¹H NMR Chemical Shifts (ppm in D₂O) (Approximate) | ¹³C NMR Chemical Shifts (ppm) (Approximate) |

| Allantoin | Signals for N-H and C-H protons. | Resonances for carbonyl carbons (~157-174 ppm) and the aliphatic carbon.[7] |

| Galacturonic Acid | Anomeric proton signal and other ring proton signals.[8][9][10] | Carboxyl carbon (~175 ppm), anomeric carbon (~90-100 ppm), and other ring carbons.[11] |

| Complex | Expected shifts in N-H and carboxylic acid O-H protons, and adjacent C-H protons. | Expected shifts in the carboxyl carbon of galacturonic acid and the carbonyl carbons of allantoin. |

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the thermal stability and decomposition profile of the complex compared to its individual components.

Experimental Protocol:

-

Heat a small sample of allantoin, galacturonic acid, and the complex in a DSC or TGA instrument under a nitrogen atmosphere.

-

A typical heating rate would be 10 °C/min.

Expected Observations:

-

The complex is expected to exhibit a different melting point and/or decomposition temperature compared to allantoin (decomposes around 225-230 °C) and galacturonic acid.

-

The formation of a new, single thermal event in the DSC thermogram for the complex would indicate the formation of a new chemical entity rather than a simple physical mixture.

| Compound | Melting/Decomposition Temperature (°C) (Approximate) | Expected Thermal Behavior of the Complex |

| Allantoin | 225-230 (decomposes)[1] | A distinct thermal profile with a unique decomposition temperature, likely different from the individual components. |

| Galacturonic Acid | Variable, depends on purity and hydration state. | The TGA curve may show a different weight loss pattern, and the DSC curve may show different endothermic or exothermic events. |

Proposed Interaction and Signaling Pathway

While the primary application of the Allantoin Galacturonic Acid complex is in cosmetics for skin conditioning, the individual components have known biological effects. Allantoin is known to promote cell proliferation and wound healing.[1] Galacturonic acid, as part of pectin, can have various biological activities. A potential interaction mechanism at the molecular level is the formation of a salt or a strong hydrogen-bonded complex between the carboxylic acid group of galacturonic acid and the basic nitrogen atoms of allantoin.

Conclusion

The synthesis of an Allantoin Galacturonic Acid complex is theoretically achievable through straightforward acid-base chemistry. The proposed characterization methods, including FTIR, NMR, and thermal analysis, would be essential to confirm the formation of the complex and to elucidate the nature of the interaction between the two molecules. Experimental validation of these proposed methods is necessary to establish a definitive protocol for the synthesis and characterization of this cosmetically relevant ingredient.

References

- 1. chemagent.su [chemagent.su]

- 2. akema.it [akema.it]

- 3. akema.it [akema.it]

- 4. researchgate.net [researchgate.net]

- 5. Silver(I) complexes with hydantoins and allantoin: synthesis, crystal and molecular structure, cytotoxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2761867A - Aluminum salts of allantoin and their preparation and compositions comprising the same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002545) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

Physicochemical Properties of Allantoin Galacturonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) Galacturonic Acid is a complex molecule utilized in the cosmetic and pharmaceutical industries for its skin conditioning, protecting, and soothing properties.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data for Allantoin Galacturonic Acid and its constituent components, allantoin and D-galacturonic acid. Due to a paucity of specific experimental data for the complex, this paper collates the known properties of its individual moieties to provide a predictive profile. Furthermore, it outlines detailed experimental protocols for the full physicochemical characterization of Allantoin Galacturonic Acid and illustrates the known signaling pathways of allantoin. This guide serves as a foundational resource for researchers and professionals involved in the development and formulation of products containing this active ingredient.

Introduction

Physicochemical Properties

The majority of available quantitative data pertains to allantoin and D-galacturonic acid individually. These properties are summarized in the tables below and serve as a baseline for predicting the behavior of the Allantoin Galacturonic Acid complex.

Allantoin

Allantoin is a heterocyclic organic compound that is a diureide of glyoxylic acid.[4] It is known for its moisturizing, keratolytic, and soothing properties.[5][6]

| Property | Value | References |

| Molecular Formula | C4H6N4O3 | [7] |

| Molecular Weight | 158.12 g/mol | [7] |

| Appearance | White, odorless crystalline powder | [8][9] |

| Melting Point | 225-240 °C (with decomposition) | [7][8][9][10][11] |

| Solubility | - Slightly soluble in cold water (0.57% at 25 °C) - Soluble in hot water - Very slightly soluble in alcohol - Insoluble in oils and apolar solvents | [7][8][9][12][13] |

| pKa | 8.96 (at 25 °C) | [8] |

| pH (0.5% aqueous solution) | 3.5 - 6.5 | [9] |

| Stability | Stable in the pH range of 4-9.[8][12] Hydrolyzes in strong acids and bases.[13] Stable up to 80°C with prolonged heating.[6] | [6][8][12][13] |

D-Galacturonic Acid

D-Galacturonic acid is a sugar acid, and the main component of pectin.

| Property | Value | References |

| Molecular Formula | C6H10O7 | [14] |

| Molecular Weight | 194.14 g/mol | [14] |

| Appearance | White crystalline solid | |

| Water Solubility | 100 g/L (Predicted) | [14] |

| pKa (Strongest Acidic) | 3.24 (Predicted) | [14] |

| logP | -2.3 (Predicted) | [14] |

Experimental Protocols for Physicochemical Characterization

The following section details generalized experimental protocols that can be employed to determine the key physicochemical properties of Allantoin Galacturonic Acid. These methods are based on standard practices for the characterization of active pharmaceutical ingredients (APIs) and chemical complexes.

Determination of Melting Point

The melting point can be determined using Differential Scanning Calorimetry (DSC), which provides information on the thermal properties of the material.

-

Apparatus: Differential Scanning Calorimeter.

-

Method:

-

Accurately weigh 2-5 mg of Allantoin Galacturonic Acid into an aluminum pan.

-

Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.

-

Solubility Determination

The equilibrium solubility can be determined using the shake-flask method.

-

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC-UV or other suitable analytical method.

-

Method:

-

Add an excess amount of Allantoin Galacturonic Acid to a series of vials containing different solvents (e.g., water, ethanol, propylene (B89431) glycol).

-

Place the vials in an orbital shaker maintained at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After shaking, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, filter, and dilute as necessary.

-

Quantify the concentration of Allantoin Galacturonic Acid in the diluted supernatant using a validated analytical method such as HPLC-UV.

-

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-pH titration.

-

Apparatus: Automated titrator with a pH electrode or a UV-Vis spectrophotometer with a pH probe.

-

Method (Potentiometric Titration):

-

Dissolve a known amount of Allantoin Galacturonic Acid in a suitable solvent (e.g., water or a co-solvent system).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution as a function of the volume of titrant added.

-

The pKa value is determined from the inflection point of the titration curve.

-

Stability Studies

Stability studies are crucial to understand the degradation profile of the compound under various conditions.

-

Method:

-

Prepare solutions of Allantoin Galacturonic Acid in buffers at different pH values (e.g., pH 4, 7, and 9).

-

Store the solutions at various temperatures (e.g., 25 °C, 40 °C, 60 °C) and humidity conditions.

-

At specified time points, withdraw samples and analyze them for the concentration of the parent compound and the presence of any degradation products using a stability-indicating HPLC method.

-

The degradation kinetics can be determined by plotting the concentration of the remaining compound against time.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of Allantoin Galacturonic Acid.

Signaling Pathway of Allantoin

The primary mechanism of action of Allantoin Galacturonic Acid is attributed to the allantoin component. The following diagram illustrates the key cellular effects of allantoin. The role of galacturonic acid in this complex's activity on human skin is not well-defined but may contribute to the overall hydrating and soothing effects.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of Allantoin Galacturonic Acid, primarily through the characterization of its individual components, allantoin and D-galacturonic acid. While specific data for the complex remains limited, the provided experimental protocols offer a clear roadmap for its comprehensive analysis. The outlined mechanism of action for allantoin provides a basis for understanding the therapeutic benefits of the complex. Further research is warranted to elucidate the unique properties and potential synergistic effects arising from the complexation of allantoin and galacturonic acid. This will enable more precise formulation strategies and a deeper understanding of its biological activity.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. allantoin galacturonic acid, 5119-24-4 [thegoodscentscompany.com]

- 3. Allantoin Galacturonic Acid | C10H16N4O10 | CID 71586809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cosmeticscience.net [cosmeticscience.net]

- 5. researchgate.net [researchgate.net]

- 6. akema.it [akema.it]

- 7. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicintermediate.com [organicintermediate.com]

- 9. chemagent.su [chemagent.su]

- 10. Allantoin CAS#: 97-59-6 [m.chemicalbook.com]

- 11. Allantoin | 97-59-6 [chemicalbook.com]

- 12. Allantoin| CAS 97-59-6 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]

- 13. 3hcosmetic.com [3hcosmetic.com]

- 14. Showing Compound Galacturonic acid (FDB001160) - FooDB [foodb.ca]

"mechanism of action of Allantoin Galacturonic Acid in skin"

An In-depth Technical Guide to the Mechanism of Action of Allantoin (B1664786) Galacturonic Acid in Skin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin Galacturonic Acid is a cosmetic ingredient complex that leverages the synergistic potential of its two core components: allantoin and galacturonic acid. Allantoin is widely recognized for its wound-healing, moisturizing, and soothing properties, while galacturonic acid, the primary constituent of pectin (B1162225), has demonstrated efficacy in regulating skin pigmentation. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this complex in the skin. It details the underlying biochemical pathways, presents available quantitative data, outlines relevant experimental protocols, and visualizes key processes to support research and development in dermatology and cosmetology.

Introduction

Allantoin Galacturonic Acid is a molecular complex that functions as a skin conditioning, protecting, and soothing agent.[1][2] It combines allantoin, a diureide of glyoxylic acid, with galacturonic acid, a sugar acid and the main component of pectin.[3][4] The mechanism of action is best understood by examining the distinct yet complementary roles of its constituents. Allantoin primarily modulates inflammatory responses, promotes cellular proliferation and tissue regeneration, and enhances epidermal hydration and desquamation.[3][5] Galacturonic acid contributes by inhibiting key enzymatic pathways in melanogenesis.[4] This document elucidates these mechanisms, providing a scientific foundation for the application of Allantoin Galacturonic Acid in advanced skincare formulations.

Core Mechanisms of Action

The efficacy of Allantoin Galacturonic Acid in skin is attributed to four primary mechanisms: enhancement of epidermal homeostasis and barrier function, modulation of inflammatory pathways, acceleration of wound healing and tissue regeneration, and regulation of pigmentation.

Epidermal Homeostasis and Barrier Function

A healthy skin barrier relies on balanced cellular turnover and adequate hydration, both of which are influenced by the allantoin component.

-

Keratolytic Action : Allantoin facilitates the natural process of desquamation by softening keratin (B1170402) and disrupting the intercellular cohesion of corneocytes.[3][6][7] This action helps in the shedding of the upper layers of dead skin cells, resulting in a smoother skin surface.[8]

-

Hydration and Moisture Retention : Allantoin acts as a humectant, increasing the water content of the skin's extracellular matrix.[3][7][9] It helps to lock in moisture and can reduce transepidermal water loss (TEWL).[6][10] Mechanistically, it is thought to upregulate the expression of aquaporin-3 and filaggrin, proteins crucial for moisture retention and barrier integrity.[3] Galacturonic acid, as part of the pectin structure, also contributes to moisture retention.[11]

Anti-Inflammatory and Soothing Effects

Allantoin exhibits significant anti-inflammatory and soothing properties, making it beneficial for irritated or compromised skin.[12][13]

-

Modulation of Inflammatory Cytokines : Allantoin has been shown to downregulate the expression of pro-inflammatory cytokines, including TNF-α and IL-6.[3] This effect is believed to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[3]

-

Inhibition of Prostaglandin (B15479496) Synthesis : In studies involving UVB-exposed keratinocytes, a combination of ingredients including allantoin was found to mitigate the synthesis of prostaglandin E2 (PGE2), a key mediator of erythema and inflammation.[14]

Wound Healing and Tissue Regeneration

Allantoin is well-documented for its ability to accelerate wound healing.[7][15] This is achieved by stimulating key cellular processes involved in tissue repair.

-

Stimulation of Cell Proliferation : In vitro models have demonstrated that allantoin stimulates the proliferation of fibroblasts and keratinocytes, which are essential for rebuilding the epidermis and dermis.[3]

-

Promotion of Extracellular Matrix (ECM) Synthesis : Histological studies in rat models show that allantoin treatment leads to increased fibroblastic proliferation and synthesis of the extracellular matrix.[5] Furthermore, patent literature indicates that allantoin can significantly increase the synthesis of pro-collagen, the precursor to collagen.[16][17]

Pigmentation Regulation

The galacturonic acid component of the complex provides a mechanism for managing hyperpigmentation by intervening in the melanin (B1238610) synthesis pathway.

-

Inhibition of Melanogenesis : Studies on B16 murine melanoma cells have shown that galacturonic acid significantly suppresses melanin synthesis and secretion.[4] This is achieved by inhibiting the activity and expression of tyrosinase, the rate-limiting enzyme in melanin production.[4]

-

Gene Expression Regulation : Galacturonic acid has been found to dramatically suppress the gene expression of key melanogenic proteins, including tyrosinase, tyrosinase-related protein-1 (TYRP-1), and microphthalmia-associated transcription factor (MITF).[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the components of Allantoin Galacturonic Acid.

Table 1: Effect of Allantoin on Extracellular Matrix Synthesis [16]

| Parameter | Percent Increase vs. Untreated Control |

|---|---|

| Pro-Collagen Synthesis | 124.1% |

| Glycosaminoglycans Synthesis | 111.2% |

| Elastin Synthesis | 106.2% |

| Hyaluronic Acid Synthesis | 79.7% |

Table 2: Effect of Pectin/Allantoin Hydrogel on Wound Contraction in a Rat Model [11]

| Time Point | Wound Closure Rate |

|---|---|

| Day 4 | Significantly faster than control group |

| Day 15 | Total wound closure |

| Overall Healing Time | Reduced by approximately 71.43% vs. control |

Table 3: Effect of Galacturonic Acid (GA) on Melanogenesis in B16 Melanoma Cells [4]

| Parameter | Concentration of GA | Result |

|---|---|---|

| Melanin Synthesis & Secretion | Concentration-dependent | Significant suppression |

| Tyrosinase Activity & Expression | 10 mmol/L | Significant inhibition |

Experimental Protocols & Workflows

Standardized protocols are essential for evaluating the efficacy of dermatological compounds. Below are methodologies for key experiments related to the mechanisms of Allantoin Galacturonic Acid.

Protocol: Assessment of Skin Barrier Function

This protocol outlines the non-invasive in vivo measurement of Transepidermal Water Loss (TEWL) and stratum corneum hydration.[18][19][20]

-

Subject Acclimatization : Subjects rest for at least 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).

-

Site Selection : Define test areas on the volar forearm, avoiding scars, hair, and veins.

-

TEWL Measurement : Use an open-chamber or closed-chamber evaporimeter. Record the rate of water vapor loss from the skin surface (g/m²/h). A lower TEWL value indicates better barrier function.[20]

-

Hydration Measurement : Use a corneometer or similar device that measures the electrical capacitance or conductance of the skin surface. Higher values correlate with increased skin hydration.

-

Data Analysis : Compare measurements before and after product application over a defined period. Use appropriate statistical tests to determine significance.

Protocol: In Vitro Wound Healing (Scratch) Assay

This assay models cell migration to assess the regenerative potential of a compound.

-

Cell Seeding : Plate human fibroblasts or keratinocytes in a multi-well plate and grow to a confluent monolayer.

-

Creating the "Scratch" : Use a sterile pipette tip to create a uniform, cell-free gap (the "scratch" or "wound") in the monolayer.

-

Treatment : Wash the wells to remove dislodged cells and replace the medium with fresh medium containing the test compound (Allantoin Galacturonic Acid) at various concentrations, alongside a vehicle control.

-

Imaging : Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.

-

Data Analysis : Quantify the area of the cell-free gap at each time point using image analysis software. Calculate the rate of wound closure as the percentage decrease in the gap area over time.

Conclusion

Allantoin Galacturonic Acid presents a compelling, multi-functional profile for advanced skincare applications. The allantoin component offers robust, well-documented benefits in skin hydration, barrier repair, inflammation reduction, and cellular regeneration.[3] The galacturonic acid moiety introduces a targeted mechanism for regulating hyperpigmentation by inhibiting the melanogenesis pathway.[4] The combination of these actions in a single complex provides a streamlined approach to addressing a wide range of dermatological concerns, from compromised barrier function and sensitivity to uneven skin tone and wound healing. Further research into the specific synergistic effects of the complex is warranted to fully elucidate its potential in therapeutic and cosmetic formulations.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. researchgate.net [researchgate.net]

- 3. cosmeticscience.net [cosmeticscience.net]

- 4. Depigmentation efficacy of galacturonic acid through tyrosinase regulation in B16 murine melanoma cells and a three-dimensional human skin equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Allantoin? [synapse.patsnap.com]

- 7. ijcrt.org [ijcrt.org]

- 8. In-vitro Antioxidant Activities of the Ethanolic Extracts of Some Contained-Allantoin Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. health.clevelandclinic.org [health.clevelandclinic.org]

- 10. Allantoin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. Characterization and In Vivo Assay of Allantoin-Enriched Pectin Hydrogel for the Treatment of Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revivalabs.com [revivalabs.com]

- 13. perfectimage.com [perfectimage.com]

- 14. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. US20080108681A1 - Use of allantoin as a pro-collagen synthesis agent in cosmetic compositions - Google Patents [patents.google.com]

- 17. KR20080038066A - Use of allantoin as a pro-collagen synthesis agent in cosmetic compositions - Google Patents [patents.google.com]

- 18. karger.com [karger.com]

- 19. karger.com [karger.com]

- 20. researchgate.net [researchgate.net]

Biochemical Pathways of Allantoin and Galacturonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) and galacturonic acid are biologically significant molecules involved in distinct and crucial biochemical pathways. Allantoin is a key intermediate in purine (B94841) catabolism in most organisms, serving as a primary mode of nitrogen excretion and playing a role in stress signaling in plants. Galacturonic acid is the principal building block of pectin (B1162225), a major component of the plant cell wall, and its metabolic pathways are central to plant biology and microbial degradation of biomass. This technical guide provides an in-depth exploration of the core biochemical pathways involving allantoin and galacturonic acid, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support research and development endeavors. While no direct, integrated metabolic pathway involving both molecules as sequential intermediates has been established in the literature, this guide will elucidate their individual synthesis, degradation, and signaling routes.

Allantoin Metabolic and Signaling Pathways

Allantoin is a heterocyclic organic compound that serves as a major metabolic intermediate in the degradation of purine nucleotides in most organisms, excluding humans and some higher primates.[1] In plants, beyond its role in nitrogen transport, allantoin has emerged as a significant signaling molecule in abiotic stress responses.[2][3]

Allantoin Biosynthesis via Purine Catabolism

The primary route for allantoin biosynthesis is the oxidative degradation of purine nucleotides. This pathway converts uric acid, the end product of purine breakdown in humans, into the more soluble allantoin.[4] The process involves several key enzymatic steps, primarily localized in the peroxisomes of plant cells.[5]

The key steps are:

-

Xanthine (B1682287) to Uric Acid: Xanthine, a purine base, is oxidized to uric acid by xanthine dehydrogenase or oxidase.

-

Uric Acid to 5-Hydroxyisourate (HIU): Uric acid is oxidized by urate oxidase (uricase) to produce the unstable intermediate 5-hydroxyisourate.[6]

-

HIU to (S)-Allantoin: In many organisms, the conversion of HIU to the stable end-product (S)-allantoin is facilitated by two additional enzymes: HIU hydrolase and 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) decarboxylase.[4]

Allantoin Degradation

In organisms that further metabolize allantoin, it is hydrolyzed to allantoate (B10759256) by the enzyme allantoinase.[2] Allantoate is then degraded to simpler nitrogenous compounds like urea (B33335) and ammonia (B1221849), which can be recycled by the organism.[2]

The degradation pathway is as follows:

-

Allantoin to Allantoate: Allantoinase hydrolyzes the five-membered ring of allantoin to form allantoate.

-

Allantoate to Ureidoglycolate and Urea: Allantoate amidohydrolase or allantoate amidinohydrolase acts on allantoate to produce ureidoglycolate and urea.[2]

-

Ureidoglycolate to Glyoxylate (B1226380) and Urea: Ureidoglycolate is further broken down into glyoxylate and another molecule of urea.[2]

-

Urea to Ammonia: Urea is hydrolyzed by urease to ammonia and carbon dioxide.

Allantoin Signaling in Plants

In plants, allantoin accumulation under abiotic stress conditions can trigger a signaling cascade that enhances stress tolerance.[2][3] This signaling interacts with key phytohormone pathways, particularly those of abscisic acid (ABA) and jasmonic acid (JA).[7][8]

The signaling process involves:

-

Allantoin Accumulation: Abiotic stress leads to an increase in intracellular allantoin levels.

-

ABA Biosynthesis and Activation: Allantoin promotes the transcription of NCED3, a key gene in ABA biosynthesis, and activates the β-glucosidase BG1, which releases active ABA from its conjugated form.[9]

-

JA Signaling Activation: The elevated ABA levels activate the MYC2 transcription factor, a master regulator of JA signaling.[8][10]

-

Stress Response Gene Expression: Activated MYC2 upregulates the expression of various stress-responsive genes, leading to enhanced tolerance.[3]

Galacturonic Acid Metabolic Pathways

D-Galacturonic acid is a sugar acid and the primary component of pectin, a complex polysaccharide found in the primary cell walls of plants.[11] Its metabolism is crucial for both the synthesis of pectin in plants and its degradation by microorganisms.

Pectin Biosynthesis and the Uronic Acid Pathway

In plants, galacturonic acid is synthesized in its activated form, UDP-D-galacturonic acid, which is then incorporated into pectin chains. This synthesis is a part of the uronic acid pathway.[12][13]

The key steps are:

-

Glucose-6-Phosphate to Glucose-1-Phosphate: Phosphoglucomutase isomerizes glucose-6-phosphate.

-

Glucose-1-Phosphate to UDP-Glucose: UDP-glucose pyrophosphorylase activates glucose-1-phosphate to UDP-glucose.

-

UDP-Glucose to UDP-Glucuronic Acid: UDP-glucose 6-dehydrogenase oxidizes UDP-glucose.

-

UDP-Glucuronic Acid to UDP-Galacturonic Acid: UDP-D-glucuronic acid 4-epimerase catalyzes the final epimerization step.[14]

Microbial Catabolism of Galacturonic Acid

Many microorganisms that decompose plant matter can utilize D-galacturonic acid as a carbon source.[1] The catabolic pathways vary between different microbes, with distinct routes identified in fungi and bacteria.

Fungal Pathway: In filamentous fungi like Aspergillus niger, a reductive pathway is employed.[15]

-

D-Galacturonic Acid to L-Galactonate: D-galacturonic acid reductase reduces the substrate.

-

L-Galactonate to 2-keto-3-deoxy-L-galactonate: L-galactonate dehydratase performs a dehydration step.

-

2-keto-3-deoxy-L-galactonate to Pyruvate and L-Glyceraldehyde: An aldolase (B8822740) cleaves the intermediate.

-

L-Glyceraldehyde to Glycerol: L-glyceraldehyde reductase produces glycerol.

Bacterial Pathway: Enteric bacteria like E. coli utilize the isomerase pathway.

-

D-Galacturonic Acid to D-Tagaturonate: Uronate isomerase catalyzes this step.

-

D-Tagaturonate to D-Altronate: Tagaturonate reductase performs the reduction.

-

D-Altronate to 2-keto-3-deoxy-D-gluconate: Altronate dehydratase carries out dehydration.

-

2-keto-3-deoxy-D-gluconate to 2-keto-3-deoxy-6-phospho-D-gluconate: 2-keto-3-deoxy-D-gluconate kinase phosphorylates the intermediate.

-

2-keto-3-deoxy-6-phospho-D-gluconate to Pyruvate and Glyceraldehyde-3-phosphate: An aldolase cleaves the final intermediate, which then enters glycolysis.

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Vmax | Optimal pH |

| Urate Oxidase (Uricase) | Castor Bean | Uric Acid | 7.4 µM | - | 8.9 |

| D-galacturonic acid reductase | Rhodosporidium toruloides | D-Galacturonic Acid | ~7 mM | 553 nkat/mg | - |

| UDP-D-glucuronic acid 4-epimerase | Arabidopsis thaliana | UDP-Glucuronic Acid | 720 µM | - | 7.5 |

Experimental Protocols

Quantification of Allantoin by 1H NMR Spectroscopy

This protocol describes a method for the quantitative analysis of allantoin in biological extracts.[16]

4.1.1. Sample Preparation:

-

Prepare an internal standard (IS) solution of dimethyl sulfone (DMSO2) in a suitable deuterated solvent (e.g., D2O).

-

Accurately weigh the biological extract and dissolve it in a known volume of the IS solution.

-

Transfer the solution to a 5-mm NMR tube.

4.1.2. NMR Experimental Parameters:

-

Spectrometer: 700 MHz

-

Temperature: 298 K

-

Relaxation Delay (D1): 60s

-

Flip Angle: 90°

-

Acquisition Time: ~2.34 s

-

Number of Scans: 32

4.1.3. Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova), including phasing and baseline correction.

-

Integrate the characteristic signals for allantoin (e.g., at δH 8.05, 6.93, 5.80, and 5.24 ppm) and the internal standard (DMSO2 at δH 2.99 ppm).

-

Calculate the concentration of allantoin using the following equation: P[%] = (nIC * IntA * MWA * mIC) / (nA * IntIC * MWIC * mS) * PIC Where: IC = internal calibrant, A = allantoin, s = sample, n = number of protons, Int = integral, MW = molecular weight, m = mass, and P = purity.[16]

Assay for D-Galacturonic Acid using Uronate Dehydrogenase

This spectrophotometric assay measures the concentration of D-galacturonic acid.[17]

4.2.1. Principle: Uronate dehydrogenase oxidizes D-galacturonic acid in the presence of NAD+ to D-galactarate, with the stoichiometric formation of NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the amount of D-galacturonic acid.

4.2.2. Reagents:

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

NAD+ solution

-

Uronate dehydrogenase enzyme solution

-

D-galacturonic acid standard solution

4.2.3. Procedure:

-

Pipette buffer, NAD+ solution, and the sample (or standard) into a 1 cm cuvette.

-

Mix and read the initial absorbance (A1) at 340 nm.

-

Add the uronate dehydrogenase solution to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) until the reaction is complete (absorbance is stable).

-

Read the final absorbance (A2) at 340 nm.

-

Calculate the change in absorbance (ΔA = A2 - A1).

-

Determine the concentration of D-galacturonic acid by comparing the ΔA of the sample to a standard curve.

Conclusion and Future Directions

The biochemical pathways of allantoin and galacturonic acid are integral to nitrogen metabolism and carbon utilization in a wide range of organisms. Allantoin's role extends from a simple nitrogenous waste product to a complex signaling molecule in plant stress responses, offering potential targets for enhancing crop resilience. Galacturonic acid metabolism is fundamental to plant cell wall dynamics and the microbial recycling of plant biomass, with significant implications for biofuel production and understanding host-pathogen interactions.

While the core pathways of these two molecules are well-defined and operate in separate metabolic contexts, the potential for cross-talk or indirect interactions, particularly in organisms that metabolize both (e.g., plants and certain microbes), remains an area for future investigation. The existence of "allantoin galacturonic acid" complexes in commercial applications, though likely synthetic, hints at the chemical compatibility of these molecules and may inspire novel research into their potential biological interactions. Further research into the regulation of these pathways and the identification of novel enzymes could provide valuable insights for applications in medicine, agriculture, and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1948793B1 - Method for conversion of uric acid to allantoin and related enzymes - Google Patents [patents.google.com]

- 5. Uricase and Allantoinase in Glyoxysomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Class 10 uronic acid pathway | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. microbenotes.com [microbenotes.com]

- 13. URONIC ACID PATHWAY | PPTX [slideshare.net]

- 14. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The D-galacturonic acid catabolic pathway in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of Allantoin in Yams (Dioscorea sp.) Using a 1H NMR Spectroscopic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]

Allantoin Galacturonic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) Galacturonic Acid is a complex that combines the well-documented skin-soothing and regenerative properties of allantoin with the moisturizing and potential anti-aging benefits of galacturonic acid. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this complex and its individual components. Due to the limited publicly available data on the complex itself, this guide synthesizes information from its constituents to provide a robust framework for research and development. It includes detailed, adaptable experimental protocols for determining solubility and stability, and visualizes key experimental workflows.

Introduction

Allantoin is a heterocyclic organic compound known for its keratolytic, moisturizing, and soothing properties, making it a staple in dermatological and cosmetic formulations.[1][2][3] It promotes cell proliferation and wound healing.[4][5][6] Galacturonic acid, a primary component of pectin, is a sugar acid that contributes to skin hydration and has been studied for its effects on epidermal growth and melanogenesis.[7][8] The complex of Allantoin Galacturonic Acid is utilized in cosmetic products as a skin conditioning and protecting agent.[9][10] Understanding the solubility and stability of this complex is paramount for ensuring the efficacy, safety, and shelf-life of finished products.

Physicochemical Properties

While specific data for the Allantoin Galacturonic Acid complex is scarce, the properties of its individual components provide a foundation for understanding its behavior.

-

Allantoin: A white, odorless crystalline powder.[11] It is slightly soluble in water and very slightly soluble in alcohols.[3]

-

Galacturonic Acid: A sugar acid that is a major component of pectin.

Solubility Profile

Table 1: Solubility of Allantoin in Various Solvents

| Solvent | Temperature (°C) | Solubility (% w/w) | Reference |

| Water | 25 | 0.5 | [3] |

| Alcohols | - | Very slightly soluble | [3] |

| Oils and Apolar Solvents | - | Insoluble | [3] |

Stability Profile

The stability of Allantoin Galacturonic Acid is a critical parameter for formulation development. While specific stability studies on the complex are not widely published, information on the stability of allantoin provides valuable insights. Allantoin is reported to be stable in a pH range of 3-8 and can withstand prolonged heating at 80°C.[3]

A stability study of allantoin in buffer solutions at 50°C over 55 days identified allantoic acid, glyoxylic acid, and urea (B33335) as degradation products.[12] In pH 6.0 and 8.0 solutions, condensates of allantoin and glyoxylic acid were also identified as degradation products.[12]

Table 2: Summary of Allantoin Stability

| Condition | Details | Degradation Products | Reference |

| pH | Stable in the range of 3-8 | - | [3] |

| Temperature | Stable with prolonged heating at 80°C | - | [3] |

| Aqueous Solution (pH 3.0, 6.0, 8.0) at 50°C | Studied over 55 days | Allantoic acid, glyoxylic acid, urea, condensates of allantoin and glyoxylic acid (at pH 6.0 and 8.0) | [12] |

Experimental Protocols

The following are detailed, adaptable protocols for determining the solubility and stability of Allantoin Galacturonic Acid. These are based on established methodologies for cosmetic and pharmaceutical ingredients.[13][14]

Solubility Determination Protocol

This protocol is adapted from the flask method for determining the solubility of cosmetic ingredients.

Objective: To determine the saturation solubility of Allantoin Galacturonic Acid in various solvents (e.g., water, ethanol, propylene (B89431) glycol) at different temperatures.

Materials:

-

Allantoin Galacturonic Acid

-

Solvents (e.g., deionized water, 95% ethanol, propylene glycol)

-

Shaking incubator or water bath

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable detector or other validated analytical method

-

pH meter

Procedure:

-

Add an excess amount of Allantoin Galacturonic Acid to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C, 40°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen method.

-

Quantify the concentration of Allantoin Galacturonic Acid in the diluted sample using a validated analytical method (e.g., HPLC).

-

Repeat the experiment in triplicate for each solvent and temperature combination.

Data Analysis: Calculate the solubility in g/100g of solvent.

Stability and Forced Degradation Study Protocol

This protocol is based on ICH guidelines for stability testing of active pharmaceutical ingredients.[15][16][17][18][19][20][21][22][23][24]

Objective: To evaluate the stability of Allantoin Galacturonic Acid under various stress conditions to identify potential degradation products and establish its intrinsic stability.

Materials:

-

Allantoin Galacturonic Acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

Deionized water

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector or mass spectrometer (MS)

-

pH meter

Procedure:

1. Hydrolytic Degradation:

- Prepare solutions of Allantoin Galacturonic Acid in 0.1 M HCl, deionized water, and 0.1 M NaOH.

- Store the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

- Withdraw samples at appropriate time points (e.g., 0, 1, 3, 7 days).

- Neutralize the acidic and basic samples before analysis.

- Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

- Prepare a solution of Allantoin Galacturonic Acid in a dilute solution of H2O2 (e.g., 3%).

- Store the solution at room temperature for a defined period.

- Withdraw and analyze samples at appropriate time points.

3. Thermal Degradation:

- Expose the solid Allantoin Galacturonic Acid to dry heat (e.g., 80°C) in a stability chamber for a defined period.

- Withdraw and analyze samples at appropriate time points.

4. Photolytic Degradation:

- Expose the solid Allantoin Galacturonic Acid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

- Use a dark control to exclude thermal degradation.

- Analyze the samples after exposure.

Analytical Method:

-

Develop and validate a stability-indicating HPLC method capable of separating the intact Allantoin Galacturonic Acid from its potential degradation products. A PDA detector is useful for assessing peak purity.

Data Analysis:

-

Quantify the amount of remaining Allantoin Galacturonic Acid and any formed degradation products.

-

Calculate the percentage of degradation.

-

Attempt to identify the structure of significant degradation products using techniques like LC-MS.

Mechanism of Action and Signaling Pathways

The mechanism of action of Allantoin Galacturonic Acid on the skin is likely a synergistic effect of its two components.

-

Allantoin:

-

Keratolytic Effect: Allantoin softens keratin, promoting the shedding of dead skin cells.[4]

-

Moisturizing Effect: It increases the water content of the extracellular matrix.[4]

-

Wound Healing and Cell Proliferation: Allantoin stimulates fibroblast activity, which is crucial for collagen synthesis and tissue repair.[4][5] It is thought to regulate the inflammatory response and stimulate fibroblastic proliferation.[5]

-

Anti-inflammatory Action: It may downregulate pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of NF-κB signaling.[2]

-

-

Galacturonic Acid:

-

Hydration: As a sugar acid, it can contribute to skin hydration.

-

Antimelanogenic Effect: Studies have shown that galacturonic acid can suppress melanin (B1238610) synthesis and inhibit tyrosinase activity and expression in melanoma cells.[7][8] This suggests a potential role in addressing hyperpigmentation.

-

Epidermal Growth: Oligogalacturonides, primarily composed of galacturonic acid, have been shown to promote epidermal growth and organization in in-vitro reconstructed skin models.[7]

-

Conclusion

While direct, comprehensive data on the solubility and stability of Allantoin Galacturonic Acid is limited, a thorough understanding of its individual components, allantoin and galacturonic acid, provides a strong basis for its application in research and product development. The provided experimental protocols offer a clear and adaptable framework for generating the necessary data to ensure the quality, efficacy, and safety of formulations containing this promising cosmetic ingredient. Further research is warranted to fully characterize the physicochemical properties and biological activity of the complex itself.

References

- 1. ijcrt.org [ijcrt.org]

- 2. cosmeticscience.net [cosmeticscience.net]

- 3. akema.it [akema.it]

- 4. What is the mechanism of Allantoin? [synapse.patsnap.com]

- 5. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Depigmentation efficacy of galacturonic acid through tyrosinase regulation in B16 murine melanoma cells and a three-dimensional human skin equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. Allantoin Galacturonic Acid | C10H16N4O10 | CID 71586809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijrpp.com [ijrpp.com]

- 19. database.ich.org [database.ich.org]

- 20. pharmadekho.com [pharmadekho.com]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. ICH Stability Testing [intertek.com]

- 23. Ich guideline for stability testing | PPTX [slideshare.net]

- 24. database.ich.org [database.ich.org]

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Allantoin Galacturonic Acid

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the structural elucidation of Allantoin (B1664786) Galacturonic Acid has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document outlines the key physicochemical properties, proposed molecular structure, and the detailed experimental protocols necessary for its definitive characterization. While direct and complete structural elucidation data for the Allantoin Galacturonic Acid complex is not extensively published, this guide synthesizes the known information of its constituent parts—Allantoin and D-Galacturonic Acid—to propose a structural framework and the methodologies for its validation.

Allantoin Galacturonic Acid is recognized as a complex formed between Allantoin, a diureide of glyoxylic acid known for its skin-soothing properties, and D-Galacturonic Acid, a sugar acid and the main component of pectin.[1][2] This complex is utilized in the cosmetics industry for its skin-conditioning, protecting, and soothing effects.[3] The molecular formula for Allantoin Galacturonic Acid is C₁₀H₁₆N₄O₁₀, and its CAS number is 5119-24-4.[3]

Table 1: Physicochemical Properties of Allantoin Galacturonic Acid and its Components

| Property | Allantoin | D-Galacturonic Acid | Allantoin Galacturonic Acid (Complex) |

| Molecular Formula | C₄H₆N₄O₃ | C₆H₁₀O₇ | C₁₀H₁₆N₄O₁₀ |

| Molecular Weight | 158.12 g/mol | 194.14 g/mol | 352.26 g/mol [1] |

| CAS Number | 97-59-6 | 685-73-4 | 5119-24-4[3] |

| IUPAC Name | (2,5-dioxoimidazolidin-4-yl)urea | (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | (2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid[3] |

| Appearance | White, odorless, crystalline powder[4] | White crystalline solid | - |

| Solubility | Slightly soluble in cold water, more soluble in hot water[4] | Soluble in water | - |

Proposed Molecular Structure and Interaction

The structure of Allantoin Galacturonic Acid is proposed to be a 1:1 ionic complex formed by the acidic carboxylic group of D-Galacturonic Acid and a basic nitrogen center of Allantoin. The likely interaction involves a proton transfer from the carboxylic acid to one of the nitrogen atoms in the imidazolidine (B613845) ring or the urea (B33335) moiety of Allantoin, resulting in a salt.

Experimental Protocols for Structural Elucidation

The definitive structural elucidation of Allantoin Galacturonic Acid would require a combination of spectroscopic and crystallographic techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and to confirm the sites of interaction between Allantoin and D-Galacturonic Acid.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Allantoin Galacturonic Acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals.

-

Key signals to observe would be the protons of the imidazolidine ring and urea group of Allantoin, and the protons of the pyranose ring of Galacturonic acid. A shift in the proton signals of the carboxylic acid group of galacturonic acid and nearby protons, as well as protons on the nitrogen atoms of allantoin, would indicate an interaction.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum (with proton decoupling) to identify the chemical shifts of all carbon atoms.

-

Changes in the chemical shift of the carboxyl carbon of Galacturonic Acid and the carbonyl carbons of Allantoin would provide evidence of the ionic interaction.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the Allantoin and Galacturonic Acid moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This would be crucial to confirm the spatial proximity of the Allantoin and Galacturonic Acid components in the complex.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which would further confirm the association and relative orientation of the two molecules in the complex.

-

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight of the complex and to study its fragmentation pattern to confirm its composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Allantoin Galacturonic Acid in a suitable solvent (e.g., methanol/water).

-

Ionization Technique: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the intact molecular ion of the complex.

-

High-Resolution Mass Spectrometry (HRMS):

-

Acquire a full scan mass spectrum using an Orbitrap or a Time-of-Flight (TOF) mass analyzer to determine the accurate mass of the molecular ion. This will allow for the confirmation of the molecular formula (C₁₀H₁₆N₄O₁₀).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the parent ion of the complex and subject it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions. The fragmentation pattern should yield ions corresponding to Allantoin and Galacturonic Acid, confirming the non-covalent nature of the complex.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing unambiguous evidence of the molecular structure and the nature of the interaction.

Methodology:

-

Crystal Growth: Grow single crystals of Allantoin Galacturonic Acid suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, or vapor diffusion.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions (e.g., hydrogen bonding) between the Allantoin and Galacturonic Acid molecules.

-

Logical Workflow for Structural Elucidation

The process of elucidating the structure of Allantoin Galacturonic Acid follows a logical progression from initial characterization to definitive structural determination.

Conclusion

While a dedicated, publicly available, comprehensive structural elucidation of Allantoin Galacturonic Acid is sparse, this technical guide provides a robust framework for its characterization. By leveraging established analytical techniques and drawing upon the known properties of its constituent molecules, researchers can systematically determine the precise molecular architecture of this cosmetically important complex. The proposed methodologies herein offer a clear path for future research to definitively map the structure and interactions within Allantoin Galacturonic Acid, further enhancing its application in dermatological and pharmaceutical formulations.

References

Spectroscopic Analysis of Allantoin and Galacturonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of allantoin (B1664786) and galacturonic acid, two key molecules with significant applications in the pharmaceutical and cosmetic industries. Due to the limited availability of direct spectroscopic data on a distinct allantoin-galacturonic acid complex, this document focuses on the detailed spectroscopic characterization of the individual compounds. By understanding the spectral properties of allantoin and galacturonic acid, researchers can infer the nature of their potential interactions and develop analytical methods for formulations containing both substances. This guide covers various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summarized in tabular format, and logical workflow diagrams are provided to assist researchers in their analytical endeavors.

Introduction

Allantoin is a diureide of glyoxylic acid, recognized for its keratolytic, moisturizing, and soothing properties. Galacturonic acid is the main component of pectin (B1162225), a complex polysaccharide found in plant cell walls, and is valued for its gelling and stabilizing properties. The combination of these two molecules is found in some cosmetic formulations, where they are suggested to act as a complex to enhance skin conditioning effects.

Spectroscopic analysis is crucial for the structural elucidation, identification, and quantification of these compounds in raw materials and finished products. This guide details the application of key spectroscopic techniques for the individual analysis of allantoin and galacturonic acid.

Spectroscopic Characterization of Allantoin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of allantoin.

2.1.1. Quantitative ¹H NMR Data for Allantoin

| Proton | Chemical Shift (δ) in D₂O (ppm) [1] | Chemical Shift (δ) in DMSO-d₆ (ppm) [2] |

| H-4 | 5.26 | 5.23 |

| NH (ureido) | - | 6.88 |

| NH₂ (ureido) | - | 5.83 |

| NH (ring) | - | 8.05, 10.45 |

2.1.2. Quantitative ¹³C NMR Data for Allantoin

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) [2][3] |

| C-4 | 62.4 |

| C-2 | 157.1 |

| C-5 | 173.0 |

| C (ureido) | 157.6 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in allantoin.

2.2.1. Quantitative FTIR Peak Assignments for Allantoin

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3438, 3343 | N-H stretching | Amine (-NH₂) and Amide (-NH) | [4] |

| 1782, 1718 | C=O stretching | Carbonyl (imidazole ring) | [5] |

| 1660 | C=O stretching | Carbonyl (amide in ureido group) | [4][5] |

| 1604 | N-H bending | Amine (-NH₂) | [5] |

| 1532, 1433, 1401, 1361 | H-C-N and H-N-C in-plane bending, C-N stretching | Imidazole and ureido groups | [5] |

| 761 | C=O bending | Carbonyl (ring) | [4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of allantoin.

2.3.1. Quantitative UV-Vis Absorption Data for Allantoin

| Solvent | λmax (nm) | Reference |

| Methanol (B129727) or Ethanol | 280 | [6] |

| Mobile phase with boric acid | 200-220 | [7] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of allantoin.

2.4.1. Quantitative Mass Spectrometry Data for Allantoin

| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

| ESI-MS/MS | 157.0315 [M-H]⁻ | 114.0296 | [3] |

Spectroscopic Characterization of Galacturonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the anomeric configuration and overall structure of galacturonic acid.

3.1.1. Quantitative ¹H NMR Data for D-Galacturonic Acid

| Proton | Chemical Shift (δ) in D₂O (ppm) [8] |

| H-1 (α) | 5.25 |

| H-1 (β) | 4.85 |

| H-2 | 3.65 |

| H-3 | 4.00 |

| H-4 | 4.25 |

| H-5 | 4.45 |

3.1.2. Quantitative ¹³C NMR Data for D-Galacturonic Acid

| Carbon | Chemical Shift (δ) in D₂O (ppm) [9][10] |

| C-1 | 98.7 |

| C-2 | 73.5 |

| C-3 | 74.3 |

| C-4 | 78.2 |

| C-5 | 75.6 |

| C-6 (COOH) | 178.7 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups in galacturonic acid.

3.2.1. Quantitative FTIR Peak Assignments for Galacturonic Acid (as part of pectin)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3400 | O-H stretching | Hydroxyl (-OH) | [11] |

| ~2930 | C-H stretching | Methylene (-CH₂) | [11] |

| ~1740 | C=O stretching | Esterified carboxyl (-COOR) | [12] |

| ~1630 | C=O stretching | Carboxylate (COO⁻) | [11] |

| ~1420 | C-O-H bending | Carboxylic acid (-COOH) | [11] |

| 1015-1100 | C-O-C and C-O stretching | Pyranose ring | [12] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantification of galacturonic acid, often after a derivatization reaction.

3.3.1. Quantitative UV-Vis Absorption Data for Galacturonic Acid

| Method | λmax (nm) | Reference |

| Reaction with m-hydroxydiphenyl | 520 | [13] |

| Direct measurement in aqueous solution | 190-208 | [14] |

| After reaction with carbazole | 525 | [15] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and structure of galacturonic acid and its oligomers.

3.4.1. Quantitative Mass Spectrometry Data for Galacturonic Acid Oligomers

| Technique | Precursor Ion (m/z) of Hexagalacturonic Acid | Fragmentation Pattern | Reference |

| ESI-MS/MS | 1097 | Glycosidic and cross-ring cleavages | [16] |

Spectroscopic Analysis of a Potential Allantoin-Galacturonic Acid Complex

Expected Spectroscopic Changes upon Complexation:

-

NMR: Shifts in the chemical shifts of the protons and carbons involved in hydrogen bonding would be expected. The -OH and -NH proton signals would likely broaden and shift.

-

FTIR: Broadening and shifting of the O-H, N-H, and C=O stretching bands would indicate hydrogen bonding.

-

UV-Vis: A shift in the λmax may occur if the electronic environment of the chromophores is altered upon interaction.

-

MS: The observation of a parent ion corresponding to the mass of the complex would be the primary evidence of its formation in the gas phase.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the analyte (allantoin or galacturonic acid) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

FTIR Spectroscopy

Objective: To identify the functional groups present in the sample.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture in a pellet die under high pressure to form a transparent pellet.[17]

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background correction using a spectrum of a blank KBr pellet.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima and for quantitative analysis.

Methodology:

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol). Prepare a series of dilutions to create a calibration curve for quantitative analysis.

-

Instrumentation: Use a UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample solution over the desired wavelength range (e.g., 200-400 nm) to determine the λmax. For quantitative analysis, measure the absorbance at the λmax.

-

Data Processing: Use a blank solvent sample to zero the instrument. For quantitative analysis, plot a calibration curve of absorbance versus concentration.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization source (e.g., methanol or water with a small amount of formic acid or ammonia).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Acquire the full scan mass spectrum to determine the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

-

-

Data Processing: Analyze the mass spectra to identify the molecular ion and interpret the fragmentation pattern.

Mandatory Visualizations

Caption: General workflow for the spectroscopic analysis of organic compounds.

Caption: Postulated interaction pathway between allantoin and galacturonic acid.

Conclusion

This technical guide has provided a detailed summary of the spectroscopic analysis of allantoin and galacturonic acid. The tabulated quantitative data from NMR, FTIR, UV-Vis, and Mass Spectrometry offers a valuable resource for researchers. The provided experimental protocols serve as a practical guide for conducting these analyses. While direct spectroscopic evidence for a distinct allantoin-galacturonic acid complex is scarce, the individual spectral data allows for the prediction of their interaction, which is likely mediated by hydrogen bonding. The workflow and interaction diagrams visually summarize the analytical process and the potential chemical relationship between these two important compounds. This guide should serve as a foundational document for scientists and professionals in the fields of drug development and cosmetic science who are working with allantoin and galacturonic acid.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000462) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Differential fragmentation patterns of pectin oligogalacturonides observed by nanoelectrospray quadrupole ion-trap mass spectrometry using automated spectra interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. agritrop.cirad.fr [agritrop.cirad.fr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. drawellanalytical.com [drawellanalytical.com]

Allantoin Galacturonic Acid: A Technical Guide to Its Discovery, Natural Sources, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract